2,5-Dimethyl-1,3,5-hexatriene
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Overview
Description
2,5-Dimethyl-1,3,5-hexatriene is an organic compound with the molecular formula C8H12. It is a conjugated triene, meaning it has three alternating double bonds in its structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,3,5-hexatriene can be synthesized through several methods. One common approach involves the dehydrogenation of 2,5-dimethylhexane. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high temperatures to facilitate the removal of hydrogen atoms .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of alkanes. This method is favored due to its efficiency and scalability. The reaction is usually conducted in a continuous flow reactor to ensure a steady supply of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form alkanes or other saturated compounds.
Substitution: The double bonds in this compound make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,5-Dimethyl-1,3,5-hexatriene is utilized in various scientific research fields:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound is employed in studies related to membrane fluidity and lipid bilayers.
Medicine: Research on drug delivery systems often involves this compound due to its ability to interact with biological membranes.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,3,5-hexatriene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include pericyclic reactions, such as cycloaddition, which are highly stereospecific and can be initiated by heat or light .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Hexatriene: Similar in structure but lacks the methyl groups at positions 2 and 5.
1,3-Butadiene: A shorter conjugated diene with only two double bonds.
1,3,5,7-Octatetraene: A longer conjugated polyene with four double bonds.
Uniqueness
2,5-Dimethyl-1,3,5-hexatriene is unique due to the presence of methyl groups at positions 2 and 5, which influence its reactivity and stability. These methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other conjugated trienes .
Properties
CAS No. |
4916-63-6 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E)-2,5-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+ |
InChI Key |
ZVFFWOKVVPSTAL-AATRIKPKSA-N |
Isomeric SMILES |
CC(=C)/C=C/C(=C)C |
Canonical SMILES |
CC(=C)C=CC(=C)C |
Origin of Product |
United States |
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